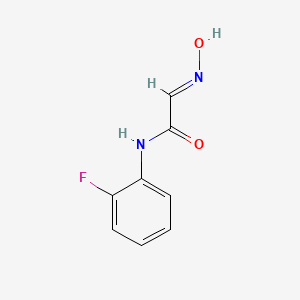

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Description

Properties

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a valuable chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a reproducible and well-understood synthetic process.

Strategic Overview and Rationale

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide belongs to the family of hydroxyiminoacetamides, which are precursors to α-keto amides—a privileged motif in medicinal chemistry known for its role in covalent inhibitors and its favorable pharmacokinetic properties.[1] The synthesis strategy detailed herein is a robust two-step process designed for clarity, control, and efficiency.

The pathway involves:

-

Acylation: Synthesis of the intermediate, N-(2-fluorophenyl)-2-chloroacetamide, via nucleophilic acyl substitution.

-

Oximation: Conversion of the chloro-intermediate to the final hydroxyimino product through nucleophilic substitution with hydroxylamine.

This approach allows for the isolation and purification of the intermediate, ensuring the final product's high purity.

Caption: High-level two-step synthesis pathway.

Mandatory Safety Protocols and Hazard Management

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this protocol are hazardous and must be handled with appropriate personal protective equipment (PPE) and engineering controls.

| Reagent | Key Hazards | Recommended Handling Procedures |

| 2-Fluoroaniline | Toxic, potential carcinogen, suspected mutagen, skin and eye damage, cyanosis risk.[2] | Handle in a chemical fume hood. Wear nitrile gloves (EN 374), a face shield (EN 166), and a lab coat.[2] Avoid inhalation and skin contact. Emergency eyewash and safety showers must be accessible.[2] |

| Chloroacetyl Chloride | Toxic, corrosive, causes severe skin burns and eye damage, reacts violently with water. | Work exclusively in a chemical fume hood. Use acid-resistant gloves and full facial protection. Handle under an inert atmosphere (e.g., nitrogen) and keep away from moisture. |

| Hydroxylamine HCl | Skin and respiratory irritant, potential for explosive decomposition upon heating. | Handle in a well-ventilated area or fume hood. Avoid creating dust. Do not heat the solid material. |

| Triethylamine | Flammable, corrosive, causes skin and eye burns. | Handle in a fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection. |

Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous waste. Do not discharge into drains.[2]

Part 1: Synthesis of N-(2-fluorophenyl)-2-chloroacetamide (Intermediate)

This initial step involves the formation of an amide bond through the reaction of a primary amine (2-fluoroaniline) with an acyl chloride (chloroacetyl chloride). This is a classic nucleophilic acyl substitution reaction.

Underlying Mechanism: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen (facilitated by a mild base like triethylamine), yields the stable amide product. The use of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Fluoroaniline | 111.12 | 5.56 g | 0.05 |

| Chloroacetyl Chloride | 112.94 | 6.21 g (4.2 mL) | 0.055 |

| Triethylamine | 101.19 | 5.57 g (7.6 mL) | 0.055 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: To the flask, add 2-fluoroaniline (0.05 mol) and 100 mL of dry dichloromethane. Begin stirring.

-

Add triethylamine (0.055 mol) to the solution.

-

Slow Addition: Dissolve chloroacetyl chloride (0.055 mol) in 20 mL of dry DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.[4]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(2-fluorophenyl)-2-chloroacetamide as a solid.

Characterization (Anticipated)

The structure of the intermediate can be confirmed using standard analytical techniques. Based on similar compounds, the following spectral data can be anticipated:[5][6]

-

¹H NMR: Peaks corresponding to the aromatic protons (multiplet, ~7.0-8.2 ppm), the amide proton (broad singlet, ~8.5-9.5 ppm), and the methylene protons adjacent to the chlorine (singlet, ~4.2-4.4 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon (~164-166 ppm), aromatic carbons, and the methylene carbon (~42-44 ppm).

Part 2: Synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Final Product)

This step converts the chloroacetamide intermediate into the target oxime via nucleophilic substitution of the chloride atom by hydroxylamine. The (E)-isomer is typically the thermodynamically more stable product.

Underlying Mechanism: Oximation

Hydroxylamine (NH₂OH) acts as a nucleophile, displacing the chloride ion from the α-carbon of the chloroacetamide intermediate. The reaction proceeds via an SN2 mechanism. The resulting product is an oxime, characterized by the C=N-OH functional group. This reaction is analogous to the formation of oximes from α-keto acids and hydroxylamine derivatives.[7] A similar synthesis for the N-(4-chlorophenyl) analogue confirms the viability of this approach.[8]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-fluorophenyl)-2-chloroacetamide | 187.59 | 9.38 g | 0.05 |

| Hydroxylamine Hydrochloride | 69.49 | 10.42 g | 0.15 |

| Sodium Sulfate (anhydrous) | 142.04 | 21.3 g | 0.15 |

| Deionized Water | - | 150 mL | - |

| Concentrated HCl | - | 3 mL | - |

Procedure:

-

Solution Preparation: In a 500 mL three-neck flask equipped with a stirrer and reflux condenser, dissolve sodium sulfate (0.15 mol) in 150 mL of water.

-

To this solution, add N-(2-fluorophenyl)-2-chloroacetamide (0.05 mol) and concentrated HCl (3 mL).

-

Reagent Addition: While stirring, add hydroxylamine hydrochloride (0.15 mol) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. A precipitate may form as the reaction proceeds.

-

Monitoring: Monitor the reaction for 3-5 hours. The reaction can be tracked by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted salts.

-

Drying: Dry the product in a vacuum oven at 40-50 °C. If needed, the product can be further purified by recrystallization from ethanol to yield pure (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Characterization (Anticipated)

The final product's identity should be confirmed. Public chemical databases provide expected properties for the analogous (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, which can serve as a guide.[9][10]

-

Molecular Formula: C₈H₇FN₂O₂

-

Molar Mass: 182.15 g/mol

-

¹H NMR: Signals for aromatic protons, the amide N-H, the oxime O-H, and the C-H of the C=NOH group.

-

FT-IR: Characteristic peaks for N-H stretching, O-H stretching, C=O stretching (amide), and C=N stretching (oxime).

Integrated Synthesis Workflow

The following diagram illustrates the logical flow of the entire synthesis, from reagent preparation to final product analysis.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and well-rationalized two-step synthesis for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. By providing detailed protocols, mechanistic insights, and critical safety information, this document serves as a practical resource for laboratory professionals. Adherence to the described procedures and safety measures is paramount for achieving a successful and safe synthetic outcome.

References

-

Aarti Industries. GPS Safety Summary: 2-fluoroaniline.

-

Jubie, S., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 69(4), 326-335.

-

Fisher Scientific. Safety Data Sheet: Triethylamine.

-

Acros Organics. Safety Data Sheet: 4-Chloro-2-fluoroaniline.

-

ChemicalBook. 2-Chloro-4-fluoroaniline - Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet: Chloroacetyl chloride.

-

Bar, R. A., & Movassaghi, M. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(19), 6773–6776.

-

Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

-

Rahiala, E., et al. (1984). Oxime formation between alpha-keto acids and L-canaline. Archives of Biochemistry and Biophysics, 233(2), 603-610.

-

PubChem. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide.

-

Abdel-Wahab, B. F., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 29(7), 1599.

-

Google Patents. (1947). Preparation of alpha keto aliphatic amides. US2429877A.

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3473-3501.

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.

-

PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide.

-

Virtuous Lifesciences. (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Favi, G., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4967.

-

Liu, Q., et al. (2007). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o632.

-

BenchChem. Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.

-

ResearchGate. Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide.

-

ResearchGate. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.

-

PubChem. N-(4-fluorophenyl)acetamide.

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.

-

Google Patents. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts. US3919284A.

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(10), x221199.

-

Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1194.

-

ResearchGate. Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine.

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leading Speciality Chemical in India [aarti-industries.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxime formation between alpha-keto acids and L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C8H7FN2O2 | CID 6869015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide | C8H7FN2O2 | CID 6400930 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a fluorinated acetamide derivative of interest in medicinal chemistry. Due to its structural motifs, including a fluorophenyl ring and a hydroxyimino group, this compound warrants investigation for its potential biological activities. This document consolidates available data, outlines robust experimental protocols for full characterization, and discusses the scientific rationale behind these methodologies. Where experimental data for the target compound is not publicly available, this guide presents established protocols and data from closely related analogs to provide a predictive framework for researchers.

Introduction and Molecular Profile

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide belongs to the class of N-aryl acetamides, a scaffold that has been explored for a variety of biological activities. The presence of a fluorine atom on the phenyl ring can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets. The hydroxyimino group can participate in hydrogen bonding and may act as a metal chelator, further contributing to its potential pharmacological profile. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development endeavor.

Molecular Identifiers and Core Properties:

| Property | Value | Source |

| IUPAC Name | N-(2-fluorophenyl)-2-(hydroxyimino)acetamide | [1] |

| CAS Number | 349-24-6 | [2], [1] |

| Molecular Formula | C₈H₇FN₂O₂ | [2], [1] |

| Molecular Weight | 182.15 g/mol | [2], [1] |

| SMILES | O=C(NC1=CC=CC=C1F)C=NO | [1] |

Below is a 2D representation of the chemical structure of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Caption: 2D structure of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Predicted Physicochemical Parameters

While experimental data for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is limited, computational models provide valuable estimations for key physicochemical properties. The following table presents computed data for the closely related 4-fluoro isomer, which can serve as a reliable proxy.

| Property | Predicted Value (for 4-fluoro isomer) | Method | Source |

| XLogP3 | 2.2 | Computational | [3] |

| Topological Polar Surface Area | 61.7 Ų | Computational | [3] |

| Hydrogen Bond Donor Count | 2 | Computational | [3] |

| Hydrogen Bond Acceptor Count | 3 | Computational | [3] |

| Rotatable Bond Count | 2 | Computational | [3] |

These predicted values suggest that the compound possesses moderate lipophilicity and a polar surface area conducive to potential cell permeability. The presence of both hydrogen bond donors and acceptors indicates its capacity for forming intermolecular interactions, which is critical for target binding.

Experimental Determination of Physicochemical Properties: Methodologies

To ensure scientific rigor, experimental validation of the predicted properties is essential. The following sections detail standardized protocols for determining the aqueous solubility, pKa, and stability of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The shake-flask method is a gold-standard technique for its determination.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is calculated from the measured concentration in the saturated supernatant.

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Determination of Ionization Constant (pKa)

Rationale: The pKa value dictates the extent of ionization of a compound at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. For compounds with low water solubility, potentiometric titration in a co-solvent system is a suitable method.[3][4]

Experimental Protocol: Potentiometric Titration in a Co-solvent

-

Co-solvent Selection: Choose a co-solvent (e.g., methanol, ethanol, or a mixture) in which the compound is sufficiently soluble.

-

Titration Setup: Dissolve a precisely weighed amount of the compound in a known volume of the co-solvent/water mixture. Use a calibrated pH meter with an electrode suitable for the mixed solvent system.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the compound. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture (pₛKa) is determined from the inflection point of the titration curve.

-

Extrapolation to Aqueous pKa: Repeat the titration in several co-solvent/water mixtures of varying compositions. The aqueous pKa is then determined by extrapolating the pₛKa values to 0% co-solvent using methods such as the Yasuda-Shedlovsky plot.[1]

Caption: Logical flow for determining the aqueous pKa of a poorly soluble compound.

Chemical Stability Assessment

Rationale: Understanding the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. A stability-indicating HPLC method is essential for this purpose.[5][6]

Experimental Protocol: HPLC-Based Stability Assay

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. This typically involves forced degradation studies where the compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress.

-

Sample Preparation: Prepare solutions of the compound in various buffers (e.g., pH 4, 7, and 9) and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots of the stored solutions.

-

HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point. The degradation rate and half-life of the compound under different conditions can be calculated from this data.

Synthesis Pathway

While a specific, detailed synthesis protocol for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-aryl-2-(hydroxyimino)acetamides. The most common approach involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine.

Proposed Synthetic Scheme:

The synthesis can be envisioned as a one-pot, two-step reaction:

-

Formation of the α-chloro oxime: Chloral hydrate reacts with hydroxylamine to form an intermediate α-chloro oxime.

-

Nucleophilic substitution: The aniline derivative, 2-fluoroaniline, then acts as a nucleophile, displacing the chlorine atom to form the final N-aryl-2-(hydroxyimino)acetamide product.

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irjpms.com [irjpms.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Putative Mechanism of Action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is a synthetic compound of interest within medicinal chemistry, characterized by an ortho-fluorinated phenyl ring linked to an acetamide backbone bearing a hydroxyimino group. While direct and extensive studies on its specific mechanism of action are not widely available in peer-reviewed literature, analysis of its structural analogues and constituent functional groups allows for the formulation of several plausible mechanistic hypotheses. This guide synthesizes the available information on related compounds to propose potential biological targets and cellular pathways that (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide may modulate. Furthermore, it provides detailed, field-proven experimental protocols to facilitate the investigation and validation of these proposed mechanisms. The primary objective of this document is to serve as a foundational resource for researchers, offering both a theoretical framework and a practical guide for the systematic exploration of this compound's bioactivity.

Introduction and Molecular Profile

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide belongs to the class of N-aryl-2-(hydroxyimino)acetamides. Its chemical structure is notable for three key features: the N-(2-fluorophenyl) group, the acetamide linker, and the (E)-hydroxyimino moiety. Each of these components is likely to contribute to the molecule's pharmacokinetic and pharmacodynamic properties.

-

N-(2-fluorophenyl) Group: The presence and position of the fluorine atom on the phenyl ring are critical. Fluorine is a highly electronegative atom that can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. The ortho position of the fluorine may impose specific conformational constraints that could enhance selectivity for a particular biological target. Structure-activity relationship studies on various aryl acetamides have demonstrated that the nature and position of substituents on the phenyl ring are crucial for their biological activity[1][2].

-

Acetamide Linker: The acetamide group provides a stable, planar linkage and can participate in hydrogen bonding through its carbonyl and N-H groups. This is a common scaffold in many biologically active compounds and can contribute to target binding and overall molecular geometry.

-

Hydroxyimino Group: The oxime functionality is a key feature, known to be a good chelator of metal ions and a potent nucleophile. The hydroxyimino group is a critical component in the activity of various enzyme inhibitors and can also act as a reactivator of inhibited enzymes, such as acetylcholinesterase[3].

Postulated Mechanisms of Action

Based on the biological activities of structurally related compounds, we propose three primary putative mechanisms of action for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Enzyme Inhibition

The structural motifs within (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide suggest its potential as an enzyme inhibitor.

Several N-substituted-2-hydroxyiminoacetamides have been identified as reversible inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE)[4]. The hydroxyimino group can interact with the catalytic site of these enzymes.

Hypothesized Interaction with Butyrylcholinesterase (BChE):

The proposed binding mode involves the hydroxyimino group forming hydrogen bonds with residues in the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of BChE. The N-(2-fluorophenyl) moiety could engage in hydrophobic or π-π stacking interactions within the enzyme's active site gorge, with the ortho-fluoro substituent potentially providing enhanced selectivity.

Caption: Putative binding of the compound within the BChE active site.

Derivatives of N-(4-fluorophenyl)acetamide have been investigated as inhibitors of IDO1, a key enzyme in tryptophan metabolism and a target in cancer immunotherapy[4]. The hydroxyimino group could potentially chelate the heme iron in the active site of IDO1.

Hypothesized Interaction with IDO1:

The mechanism may involve the coordination of the hydroxyimino nitrogen or oxygen to the ferric or ferrous center of the heme cofactor in IDO1, thereby blocking the binding of tryptophan. The fluorophenyl group would likely occupy a hydrophobic pocket adjacent to the active site.

Caption: Hypothesized chelation of heme iron in IDO1 by the compound.

A study on N-phenylacetamide derivatives of deoxyfuconojirimycin (DFJ) revealed that an N-(2-fluorophenyl)acetamide moiety significantly enhanced the inhibitory potency and selectivity for α-L-fucosidases[5]. This suggests that the N-(2-fluorophenyl)acetamide portion of our compound of interest could be a key pharmacophore for this class of enzymes.

Hypothesized Interaction with α-L-Fucosidase:

The compound may act as a competitive inhibitor, mimicking the substrate or transition state. The N-(2-fluorophenyl) group could interact with hydrophobic residues in the active site, while the hydroxyimino and acetamide groups could form hydrogen bonds with key catalytic residues.

Anti-inflammatory and Antioxidant Activity

N-aryl acetamide derivatives have been reported to possess anti-inflammatory and antioxidant properties. For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and to reduce reactive oxygen species (ROS).

Postulated Anti-inflammatory and Antioxidant Pathway:

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide may exert its effects by:

-

Inhibiting Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are common targets for N-aryl anti-inflammatory drugs[2].

-

Scavenging Reactive Oxygen Species (ROS): The hydroxyimino group could potentially act as a radical scavenger.

-

Modulating Inflammatory Signaling Pathways: Such as the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.

Caption: Potential anti-inflammatory and antioxidant mechanisms.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a systematic experimental approach is required.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE (10 mM in phosphate buffer).

-

Enzyme solution: AChE from electric eel or BChE from equine serum (e.g., 0.1 U/mL in phosphate buffer).

-

Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the test compound at various concentrations (or vehicle control).

-

Add 25 µL of the enzyme solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each compound concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Summary Table:

| Enzyme | Substrate | Test Compound Conc. (µM) | % Inhibition | IC₅₀ (µM) |

| AChE | ATCI | ... | ... | ... |

| BChE | BTCI | ... | ... | ... |

Objective: To assess the direct inhibitory effect of the compound on IDO1 enzyme activity.

Principle: This assay measures the conversion of L-tryptophan to N-formylkynurenine by recombinant human IDO1. The product is then converted to kynurenine, which can be quantified by its absorbance at 321 nm or by HPLC.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Recombinant human IDO1 enzyme.

-

L-tryptophan solution (in assay buffer).

-

Methylene blue solution (as a cofactor).

-

Ascorbic acid solution (to maintain the reduced state of the enzyme).

-

Catalase solution (to remove hydrogen peroxide).

-

Test compound stock solution and serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, IDO1 enzyme, methylene blue, ascorbic acid, and catalase.

-

Add the test compound at various concentrations (or vehicle control).

-

Pre-incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.

-

-

Data Analysis:

-

Calculate the amount of kynurenine produced from a standard curve.

-

Determine the percentage of inhibition and calculate the IC₅₀ value as described for the cholinesterase assay.

-

Cell-Based Assays for Anti-inflammatory Activity

Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines in stimulated immune cells.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells into 24-well plates and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Incubate for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percentage of inhibition of cytokine production at each compound concentration and calculate the IC₅₀ value.

-

Objective: To measure the antioxidant potential of the compound by its ability to reduce intracellular ROS levels.

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Seed cells (e.g., RAW 264.7) in a 96-well black, clear-bottom plate.

-

-

Loading with DCFH-DA:

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

-

Treatment and ROS Induction:

-

Wash the cells with PBS to remove excess probe.

-

Add media containing various concentrations of the test compound and an ROS inducer (e.g., H₂O₂ or LPS).

-

Incubate for a specified time (e.g., 1-4 hours).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Calculate the percentage of ROS scavenging activity and determine the IC₅₀ value.

-

Conclusion

While the definitive mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is yet to be fully elucidated, its structural features and the activities of related compounds provide a strong basis for several plausible hypotheses. The most promising avenues for investigation include its potential as an inhibitor of cholinesterases, IDO1, and α-L-fucosidases, as well as its capacity to exert anti-inflammatory and antioxidant effects. The experimental protocols detailed in this guide offer a robust framework for systematically testing these hypotheses. Through such rigorous investigation, the therapeutic potential of this and similar molecules can be thoroughly explored, paving the way for the development of novel therapeutic agents.

References

-

Kato, A., et al. (2013). Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry, 21(21), 6565-6573. [Link]

-

Numata, A., et al. (1981). Studies on beta-lactam antibiotics. II. Synthesis and structure-activity relationships of alpha-hydroxyiminoarylacetyl cephalosporins. The Journal of Antibiotics, 34(10), 1290-1299. [Link]

-

Hulbert, S. M., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(3), 646-662. [Link]

-

Reddy, C. V., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. Scientific Reports, 11(1), 17568. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. [Link]

-

PubChem. (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. [Link]

-

Virtuous Lifesciences. (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. [Link]

-

da Silva, A. C. S., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. Chemistry & Biodiversity, 19(12), e202200831. [Link]

-

Zarghi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

-

Muckova, L., et al. (2021). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. International Journal of Molecular Sciences, 22(11), 5949. [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 29(8), 1782. [Link]

-

Li, D. C., et al. (2006). N-(4-Fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o272-o274. [Link]

-

Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(19), 6282. [Link]

-

Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(6), 1021-1031. [Link]

-

PubChem. N-(4-fluorophenyl)acetamide. [Link]

-

Lal, O. P., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-268. [Link]

Sources

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Foreword: Charting the Bio-Potential of a Novel Chemical Entity

In the landscape of drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a compound at the frontier of scientific inquiry. While direct, extensive research on this specific molecule is emerging, its structural motifs—a fluorinated phenyl ring, an acetamide linker, and a hydroxyimino group—suggest a rich tapestry of potential biological activities. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a strategic guide to systematically uncover and validate the therapeutic potential of this compound. We will delve into the rationale behind experimental designs, providing detailed, field-proven protocols to ensure scientific integrity and reproducibility. Our approach is grounded in a tiered screening strategy, beginning with broad-based assays and progressively narrowing to mechanistic studies, thereby offering a robust framework for investigation.

Introduction to (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide: A Structural Rationale for Biological Investigation

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is a synthetic organic compound characterized by three key functional domains:

-

The (2-fluorophenyl) Group: The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions.[1]

-

The Acetamide Linker: Acetamide derivatives are prevalent in a wide array of biologically active compounds, contributing to their structural framework and often participating in hydrogen bonding with biological targets.[2][3][4]

-

The (hydroxyimino)acetamide Moiety: The oxime functionality is a critical pharmacophore in various therapeutic agents, including acetylcholinesterase (AChE) reactivators. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions within enzyme active sites, thereby modulating their activity.[1]

The amalgamation of these features in a single molecule provides a compelling basis for investigating a spectrum of biological activities. Analogs, such as N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, have been explored for activities including enzyme inhibition and modulation of receptor signaling pathways.[1] This structural precedent guides our proposed investigational strategy.

Pre-Screening and Physicochemical Characterization: The Foundation of Reliable Biological Assays

Before embarking on biological screening, a thorough understanding of the compound's physicochemical properties is paramount. These characteristics directly influence its behavior in aqueous assay environments and are critical for accurate data interpretation.

Solubility and Stability Assessment

Rationale: The solubility of a test compound in aqueous buffers used for biological assays is a critical determinant of its effective concentration. Undissolved compound can lead to inaccurate and irreproducible results. Similarly, understanding the compound's stability under various conditions (pH, temperature, light) is essential to ensure that the observed biological effects are due to the compound itself and not its degradation products.

Protocol: Kinetic Solubility Assay using Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the primary assay buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Tier 1: Primary Biological Screening – A Broad-Spectrum Approach

The initial phase of biological characterization should employ a battery of in vitro assays to cast a wide net, identifying potential areas of significant activity. Based on the structural motifs of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, the following primary screens are recommended.

Evaluation of Antimicrobial Activity

Rationale: The search for novel antimicrobial agents is a global health priority. Many synthetic small molecules exhibit antimicrobial properties. A primary screen against a panel of clinically relevant bacteria and fungi is a cost-effective way to assess this potential.[5][6]

Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7][8]

-

Microorganism Preparation: Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and yeast (e.g., Candida albicans) to mid-log phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include positive controls (microorganisms in broth without compound) and negative controls (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Assessment of Cytotoxic Potential

Rationale: Evaluating cytotoxicity is a fundamental step in drug discovery to identify compounds with potential anticancer activity or to flag those with general cellular toxicity.[9] The MTT assay, which measures metabolic activity, is a robust and widely used method for this initial screen.[10][11]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][11]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric of the compound's potency.[12]

Table 1: Hypothetical Cytotoxicity Data for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | 12.5 ± 1.5 | 0.8 ± 0.1 | 4.8 |

| A549 | 25.3 ± 2.1 | 1.2 ± 0.2 | 2.4 |

| HEK293 | 60.1 ± 4.5 | 10.5 ± 1.1 | - |

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[13][14] The hydroxyiminoacetamide scaffold bears resemblance to known cholinesterase inhibitors, making this an important activity to investigate. The Ellman method is a classic and reliable colorimetric assay for this purpose.[13][15]

Workflow: Ellman's Method for AChE Inhibition

Caption: Principle of the colorimetric AChE inhibition assay.

Protocol: In Vitro Colorimetric Acetylcholinesterase Inhibition Assay [13][15][16]

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Tier 2: Secondary and Mechanistic Assays

Should the primary screening yield promising "hits," the next logical step is to perform secondary assays to confirm the activity and begin to elucidate the mechanism of action.

Confirming Cytotoxicity: Mechanism of Cell Death

Rationale: If the compound shows significant cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is generally the preferred mechanism for anticancer agents.[12]

Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis [12]

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Logical Framework for Cytotoxicity Follow-up

Caption: Decision tree for investigating the mechanism of cytotoxicity.

Data Interpretation and Reporting

All quantitative data should be presented as the mean ± standard deviation from at least three independent experiments. IC50 and other potency values should be calculated using non-linear regression analysis of dose-response curves. The selectivity index (SI) is a critical parameter, calculated by dividing the IC50 value in a non-cancerous cell line by the IC50 in a cancerous cell line, providing an early indication of the therapeutic window.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the biological activity of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. By employing a tiered screening strategy, from broad-based primary assays to more focused mechanistic studies, researchers can efficiently and effectively profile this novel chemical entity. Positive findings in any of the proposed areas, such as selective cytotoxicity or potent enzyme inhibition, would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The framework presented here provides the necessary tools and rationale to unlock the potential held within the structure of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.

- Dhakal, R., & Srivastav, S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity.

- Savoia, D. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Functional Foods, 105, 105563.

- Kalyan, A., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e55.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Frontiers in Neurology. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neurology, 13, 1048889.

- MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10943.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.

- Bio-Rad. (n.d.).

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

- Taylor & Francis Online. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 745-755.

- BenchChem. (n.d.). N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 351-09-7. BenchChem.

- PubMed. (2020). Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653.

- PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. PubChem.

- ResearchGate. (2022).

- PubChem. (n.d.). N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. PubChem.

- PubMed Central. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(9), 6182–6193.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. opentrons.com [opentrons.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. tandfonline.com [tandfonline.com]

- 15. attogene.com [attogene.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

In vitro stability of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

An In-Depth Technical Guide to the In Vitro Stability of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

This guide provides a comprehensive framework for assessing the in vitro stability of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a molecule of interest in contemporary drug discovery. While direct stability studies on this specific compound are not extensively published, this document synthesizes established principles of medicinal chemistry and drug metabolism to propose a robust, scientifically-grounded approach for its stability evaluation. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to establish a thorough understanding of the compound's potential liabilities and to guide further non-clinical development.

Introduction: The Significance of In Vitro Stability Assessment

The journey of a drug candidate from discovery to clinical application is contingent on a multitude of factors, with chemical and metabolic stability being paramount. A compound that readily degrades under physiological conditions is unlikely to achieve the necessary therapeutic concentrations in vivo. Therefore, a comprehensive in vitro stability profile is a critical dataset in early drug development, informing lead optimization, formulation strategies, and the design of subsequent pharmacokinetic studies.

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide incorporates several key functional groups: an oxime, an amide linkage, and a fluorinated aromatic ring. Each of these moieties contributes to the molecule's overall physicochemical properties and presents potential avenues for degradation. The oxime group is a versatile functional group in medicinal chemistry, known for its diverse biological activities.[1][2][3][4] The strategic inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate pharmacokinetic properties.[5][6][7]

This guide will delineate a systematic approach to evaluating the stability of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, focusing on chemical stability under various pH conditions and metabolic stability in the presence of liver enzymes.

Physicochemical Properties and Potential Degradation Pathways

A foundational understanding of the molecule's structure is essential to predict its stability. The key functional groups and their potential degradation pathways are outlined below.

| Functional Group | Potential Degradation Pathway | Influencing Factors |

| Oxime | Hydrolysis to the corresponding carbonyl and hydroxylamine | pH (acid or base catalysis), temperature |

| Amide | Hydrolysis to a carboxylic acid and an amine | pH (acid or base catalysis), temperature, enzymatic cleavage (amidases) |

| Fluorophenyl | Generally stable, but potential for oxidative metabolism | Cytochrome P450 enzymes |

The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the reactivity of the amide linkage.[6][7] It is hypothesized that the primary degradation pathways for this molecule will involve hydrolysis of the oxime and amide bonds.

Caption: Potential degradation pathways for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Experimental Protocols for In Vitro Stability Assessment

A multi-faceted experimental approach is required to thoroughly assess the in vitro stability of the target compound. This should encompass both chemical and metabolic stability assays.

Chemical Stability Assessment

The objective of this study is to evaluate the intrinsic chemical stability of the compound under various pH conditions, mimicking the physiological range encountered in the gastrointestinal tract and systemic circulation.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

-

Stock Solution: Prepare a 10 mM stock solution of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in a suitable organic solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers. Incubate the solutions at 37°C.

-

Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the remaining concentration of the parent compound.

Metabolic Stability Assessment in Liver Microsomes

This assay evaluates the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Protocol:

-

Reagents: Human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Incubation Mixture: Prepare an incubation mixture containing HLM (0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer.

-

Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

-

Sample Quenching: Terminate the reaction by adding cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the parent compound.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a molecule featuring a confluence of amide, oxime, and fluorinated aromatic functionalities, presents a rich case for spectroscopic analysis. This guide provides an in-depth, research-level examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific molecule are not widely published, this analysis is built upon a robust foundation of data from closely related, structurally analogous compounds, providing a predictive and instructional framework for researchers in the field. Every piece of analysis is grounded in established spectroscopic principles and supported by authoritative references, ensuring a self-validating and trustworthy guide for professionals.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide possesses several key features that will give rise to characteristic spectroscopic signals:

-

An Ortho-Fluorinated Phenyl Ring: The fluorine atom's high electronegativity and its position on the aromatic ring will induce significant electronic effects, influencing the chemical shifts of nearby protons and carbons. Furthermore, its nuclear spin (I = 1/2) will lead to characteristic coupling patterns in both ¹H and ¹³C NMR spectra.

-

A Secondary Amide Linkage: This functional group is characterized by an N-H proton, a carbonyl group (C=O), and restricted rotation around the C-N bond. These features will produce distinct signals in both NMR and IR spectra.

-

An (E)-Oxime Moiety: The C=N-OH group introduces a hydroxyl proton and an iminic proton. The specified (E)-stereochemistry dictates the spatial relationship between the functional groups, which can influence chemical shifts and through-space NMR correlations.

Figure 1. Chemical structure of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Synthesis Protocol

A reliable synthesis is the prerequisite for obtaining high-quality spectral data. The following protocol is adapted from the successful synthesis of the analogous compound, (E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, as reported by Liu, et al.[1]. This method provides a logical and field-proven pathway to the target molecule.

Experimental Workflow: Synthesis

Figure 2. Synthetic workflow for the target compound.

Detailed Methodology:

-

Step 1: Preparation of the Intermediate. In a round-bottom flask, a solution of 2-fluoroaniline (1 equivalent) and chloral hydrate (1.1 equivalents) in water containing concentrated hydrochloric acid is prepared.

-

To this solution, anhydrous sodium sulfate is added. The mixture is heated to boiling with constant stirring.

-

A solution of hydroxylamine hydrochloride (3 equivalents) in water is added portion-wise to the boiling mixture.

-

Heating is continued for a period of 1-2 hours, during which the intermediate product, 2-chloro-N-(2-fluorophenyl)acetamide, precipitates.

-

The reaction mixture is cooled to room temperature, and the crude product is collected by vacuum filtration.

-

The crude solid is purified by recrystallization from a suitable solvent such as ethanol to yield the pure intermediate.

-

Step 2: Oximation. The purified 2-chloro-N-(2-fluorophenyl)acetamide is suspended in ethanol.

-

An aqueous solution of hydroxylamine is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the final product, (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, is isolated by filtration, washed with cold water, and dried under vacuum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For the title compound, we expect distinct signals for the aromatic, amide, iminic, and oxime protons.

Expected Chemical Shifts and Couplings:

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |

| -OH (oxime) | 11.0 - 12.0 | singlet (broad) | - | The acidic proton of the oxime is typically deshielded and appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[2] |

| -NH- (amide) | 9.5 - 10.5 | singlet (broad) | - | The amide proton is also deshielded due to the electron-withdrawing nature of the carbonyl group and resonance. It often appears as a broad singlet. |

| CH (iminic) | 7.5 - 8.0 | singlet | - | This proton is attached to the sp²-hybridized carbon of the oxime and is expected to be in the aromatic region. |

| Ar-H | 7.0 - 8.2 | multiplet | JH-H ≈ 7-8, JH-F ≈ 5-9 | The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will show the largest H-F coupling. |

Causality and Expert Insights:

-

The broadness of the -OH and -NH signals is a result of chemical exchange with the solvent and quadrupole broadening from the adjacent nitrogen atom, respectively. In very pure, dry solvents, these signals may appear sharper.

-

The ortho-position of the fluorine atom will exert a deshielding effect on the adjacent proton (H6), likely pushing its signal downfield compared to the other aromatic protons.

-

The coupling between the fluorine and the aromatic protons is a key diagnostic feature. A ¹H{¹⁹F} decoupled spectrum would cause the collapse of these multiplets into simpler H-H coupled patterns, confirming the assignments.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of the electronegative fluorine atom will introduce C-F coupling, which is invaluable for assigning the carbons of the aromatic ring.

Expected Chemical Shifts and Couplings:

| Carbon Assignment | Expected δ (ppm) | Coupling to ¹⁹F | Rationale & Notes |

| C=O (amide) | 160 - 165 | No | The amide carbonyl carbon is typically found in this region, slightly upfield from a ketone due to resonance with the nitrogen lone pair. |

| C=N (oxime) | 145 - 150 | No | The iminic carbon is deshielded and appears in the downfield region of the spectrum. |

| C-F (aromatic) | 150 - 155 | ¹JC-F ≈ 240-250 Hz (d) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.[3] |

| C-NH (aromatic) | 125 - 130 | ²JC-F ≈ 10-15 Hz (d) | This carbon is two bonds away from the fluorine and will show a smaller coupling constant. |

| Ar-C | 115 - 135 | JC-F may be observed | The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts and C-F couplings influenced by their position relative to the fluorine and amide substituents. |

Expert Insights:

-

The magnitude of the JC-F coupling constants is highly diagnostic. The one-bond coupling (¹JC-F) is typically very large, making the C-F signal easily identifiable. The two-bond (²JC-F) and three-bond (³JC-F) couplings are smaller but provide definitive evidence for the assignment of the other aromatic carbons.

-

Running a DEPT-135 or APT experiment would be beneficial to differentiate between CH carbons and quaternary carbons (like C-F and C-NH).

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this molecule, a single signal is expected.

Expected Chemical Shift:

| Nucleus | Expected δ (ppm) | Rationale & Notes |

| Ar-F | -110 to -130 | The chemical shift of fluorine in fluorobenzene derivatives is sensitive to the electronic nature of other substituents. The ortho-amide group will influence the precise chemical shift. The signal will be a multiplet due to coupling with ortho and meta protons. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide will be dominated by absorptions from the O-H, N-H, C=O, C=N, and aromatic C-H bonds.

Expected Absorption Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | O-H stretch | Broad, Medium | Oxime (-N-OH) |

| 3300 - 3100 | N-H stretch | Medium | Secondary Amide (-NH-) |

| ~1680 | C=O stretch (Amide I) | Strong | Amide (-C=O) |

| ~1640 | C=N stretch | Medium-Weak | Oxime (-C=N-) |

| ~1550 | N-H bend (Amide II) | Medium | Amide |

| 1600, 1480 | C=C stretch | Medium-Weak | Aromatic Ring |

| ~1250 | C-F stretch | Strong | Aryl-Fluoride |

| ~950 | N-O stretch | Medium | Oxime (-N-O) |

Causality and Expert Insights:

-

The broadness of the O-H and N-H stretching bands is due to intermolecular hydrogen bonding in the solid state.

-

The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H bend and C-N stretch) are characteristic of secondary amides.[4] Their positions can be sensitive to hydrogen bonding.

-

The C=N stretch of an oxime is often of variable intensity but is a key indicator of this functional group.[4] The strong C-F stretch is a definitive marker for the presence of the fluorinated ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The analysis below is based on the expected fragmentation of N-aryl acetamides and the known mass spectrum of the non-fluorinated analog, 2-(hydroxyimino)-N-phenylacetamide.[5]

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): The molecular formula is C₈H₇FN₂O₂. The expected exact mass is approximately 182.05 Da. The molecular ion peak is expected to be observed.

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), so its molecular ion will have an even m/z value, consistent with 182.[5]

Sources

Solubility of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in common lab solvents

An In-depth Technical Guide to the Solubility of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Introduction: The Critical Role of Solubility in Preclinical Assessment

In the landscape of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from the bench to the clinic. Among these, aqueous solubility is a paramount factor.[1][2] It is a prerequisite for absorption, directly influencing bioavailability and, consequently, the therapeutic efficacy and safety profile of a potential drug candidate.[3][4] An NCE with poor solubility can present significant challenges in formulation, lead to unreliable in vitro screening results, and ultimately cause costly late-stage failures.[5][6]

This guide focuses on (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (CAS: 349-24-6), an NCE whose solubility profile is not yet publicly documented.[7] In the absence of established data, this document serves a dual purpose: first, to provide a predictive analysis of its likely solubility based on its molecular structure, and second, to offer a rigorous, field-proven experimental framework for its empirical determination in common laboratory solvents. This approach empowers researchers to generate reliable, in-house data essential for informed decision-making in preclinical development.

Part 1: Physicochemical Characterization and Solubility Prediction

Predicting solubility from a chemical structure is a cornerstone of modern medicinal chemistry.[8][9] By dissecting the functional groups and overall architecture of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, we can infer its likely interactions with various solvent classes.

Molecular Structure:

-

Chemical Name: N-(2-fluorophenyl)-2-(hydroxyimino)acetamide[7]

-

Molecular Formula: C₈H₇FN₂O₂[7]

-

Molecular Weight: 182.15 g/mol [7]

Structural Analysis for Solubility Prediction:

-